2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide
Description
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylphenyl)-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H17NO2S/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(20-3)10-15(13)19-2/h4-10H,1-3H3,(H,17,18) |
InChI Key |
RVKRSTCALXQVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methoxybenzoyl Chloride
The conversion of 2-methoxybenzoic acid to its corresponding acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Thionyl chloride is preferred due to its efficiency in generating high-purity acyl chlorides, with reactions conducted under reflux conditions (60–80°C) for 3–4 hours. Excess thionyl chloride is removed via vacuum distillation to prevent side reactions during subsequent steps.
Functionalization of the Aniline Component
2-Methylaniline serves as the amine source for the benzamide linkage. To avoid undesirable side reactions, such as over-acylation, the amine is often protected or used in stoichiometric excess. Patent CN102827024A emphasizes the use of pyridine as a base to neutralize HCl generated during the coupling reaction, ensuring a controlled reaction environment.
Coupling Reaction Optimization
The formation of the benzamide bond between 2-methoxybenzoyl chloride and 2-methylaniline is the central step. This reaction is typically performed in dichloromethane (DCM) or chloroform at 20–40°C for 3–4 hours.
Reaction Conditions
-
Temperature : Elevated temperatures (>40°C) risk decomposition of the acyl chloride or premature hydrolysis, while temperatures <20°C slow reaction kinetics.
-
Solvent : Polar aprotic solvents like DCM facilitate reagent solubility without participating in side reactions.
-
Catalyst : Triethylamine (Et₃N) or pyridine is used to scavenge HCl, shifting the equilibrium toward product formation.
Yield and By-Product Analysis
Under optimized conditions, yields exceed 85%. Common by-products include:
-
N,N-Diacylated species : Formed due to excess acyl chloride.
-
Hydrolyzed acid : Resulting from moisture contamination.
A representative reaction equation is:
Introduction of the Methylsulfanyl Group
The 4-(methylsulfanyl) substituent is introduced via nucleophilic aromatic substitution (NAS) or through pre-functionalized intermediates.
Direct Thiolation Strategy
A halogenated intermediate (e.g., 4-chloro-2-methoxy-N-(2-methylphenyl)benzamide) undergoes substitution with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C. This method requires anhydrous conditions to prevent oxidation of the thiolate ion.
Pre-Functionalized Building Blocks
Alternative routes employ 4-(methylsulfanyl)benzoyl chloride as a starting material. This approach bypasses the need for late-stage thiolation but requires stringent storage conditions due to the acyl chloride’s sensitivity to moisture.
Purification and Crystallization
Crude product purification is critical for removing unreacted starting materials and by-products.
Acid-Base Extraction
The reaction mixture is washed with 5–20% v/v hydrochloric acid to remove residual amine and catalyst. Subsequent neutralization with sodium bicarbonate ensures the product remains in the organic phase.
Recrystallization
Recrystallization from anhydrous ethanol or ethyl acetate/hexane mixtures yields high-purity crystals. Cooling the solution to 2–6°C promotes gradual crystal growth, minimizing occluded impurities.
Comparative Analysis of Synthetic Routes
The table below summarizes two primary synthetic strategies:
| Method | Key Steps | Yield | Purity |
|---|---|---|---|
| Acyl Chloride Coupling | 2-Methoxybenzoyl chloride + 2-methylaniline → Coupling → Thiolation | 78–85% | >95% |
| Pre-Functionalized Route | 4-(Methylsulfanyl)benzoyl chloride + 2-methylaniline → Direct coupling | 82–88% | >97% |
The pre-functionalized route offers higher yields but requires specialized handling of the methylsulfanyl-containing acyl chloride.
Scalability and Industrial Considerations
For industrial production, factors such as cost , safety , and reaction scalability dictate method selection.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB)
- Structural Differences : Lacks the 4-methylsulfanyl group and has a 4-methylphenyl substituent instead of 2-methylphenyl.
- Biological Activity : Identified as a suppressor of the long QT syndrome in zebrafish models, suggesting cardiovascular applications. The absence of the methylsulfanyl group may reduce metabolic stability compared to the target compound .
4-Bromo-N-(2-nitrophenyl)benzamide
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1400)
- Structural Differences : Replaces the 2-methylphenyl group with a thiazol-2-yl-pyridinyl moiety.
Functional Group Modifications
Methylsulfanyl vs. Sulfonamide Groups
- 4-Methylsulfanyl (Target Compound) : Enhances hydrophobicity and may act as a metabolic precursor to sulfoxide/sulfone derivatives.
- Sulfonamide Derivatives (e.g., N-(2-methylbenzyl)benzenesulfonamide) : Increased polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability .
Methoxy Positioning
- Ortho-Methoxy (Target Compound) : Steric effects near the amide bond may influence conformational flexibility.
Cardiovascular Activity
- The target compound’s methylsulfanyl group could modulate ion channel interactions differently .
- Sulfinyl Benzamides (e.g., N-methyl-N-(2-methylphenyl)-3-nitro-4-(thiazolylsulfinyl)benzamide) : Act as CGRP receptor antagonists, highlighting the role of sulfur-containing groups in receptor binding .
Data Tables
Table 1. Physicochemical Properties of Selected Benzamides
| Compound Name | Molecular Weight | LogP* | Solubility (µM) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 301.4 | 3.2 | 12.5 | 2-OMe, 4-SMe, N-(2-MePh) |
| 2-MMB | 255.3 | 2.8 | 45.0 | 2-OMe, N-(4-MePh) |
| G786-1400 | 335.4 | 2.5 | 8.3 | 4-SMe, N-(thiazol-2-yl-pyridinyl) |
| 4-Methoxy-N-(4-methylbenzyl)benzamide | 285.3 | 3.0 | 30.2 | 4-OMe, N-(4-MeBn) |
*Estimated using fragment-based methods.
Biological Activity
2-Methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antioxidant properties, and antibacterial activities based on recent studies.
Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating its effectiveness.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The study indicated that the compound's activity was comparable to known antiproliferative agents like doxorubicin and etoposide, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analyses have shown that treatment with this compound results in G2/M phase arrest, further supporting its role as an antimitotic agent.
Antioxidant Properties
In addition to its antiproliferative effects, the compound has demonstrated significant antioxidant activity. Studies have shown that it exhibits improved antioxidative effects compared to standard antioxidants like butylated hydroxytoluene (BHT). This property is crucial as oxidative stress is a contributing factor in cancer progression.
Table 2: Antioxidant Activity Comparison
The antioxidative capability may contribute to its overall therapeutic profile, potentially mitigating oxidative damage in cells.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It showed selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis.
Table 3: Antibacterial Activity
These findings suggest that the compound could be developed further for use in treating bacterial infections, particularly those caused by resistant strains.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound through various experimental approaches. For instance, a study focused on its efficacy against different cancer cell lines reported that compounds with similar structural features exhibited significant antiproliferative effects . Additionally, research into its antioxidant properties revealed that it could outperform established antioxidants, indicating potential applications in both cancer therapy and as a dietary supplement for health maintenance .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions:
- Amide Coupling : React 2-methoxy-4-(methylsulfanyl)benzoic acid with 2-methylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF or DCM .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
- Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) verification .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity in cancer cell lines?
- Cell Culture : Use HepG2 (liver), A375 (melanoma), or Skov-3 (ovarian) cells in RPMI-1640 medium with 10% FBS .
- MTT Assay : Incubate cells with compound (1–100 µM, 48–72 hrs), measure IC₅₀ via absorbance at 570 nm. Include positive controls (e.g., cisplatin) .
- Dose-Response Analysis : Fit data to a sigmoidal curve (GraphPad Prism) to determine potency and selectivity indices .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- X-ray Diffraction : Grow single crystals via slow evaporation (acetone/hexane). Collect data at 100 K using a synchrotron or in-house diffractometer .
- Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate with R-factor (<5%) and electron density maps .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
- Hypothesis Testing : Evaluate differential uptake (LC-MS intracellular concentration) or metabolism (CYP450 inhibition assays) .
- Mechanistic Studies : Perform RNA-seq to identify gene expression changes or use CRISPR knockouts to probe target pathways .
- Reproducibility : Validate findings in 3D spheroid models or patient-derived xenografts (PDX) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Coupling Agent | DCC/DMAP | 70–80 | >95 | |
| Solvent | Anhydrous THF | 65–75 | 90 | |
| Purification | Ethanol/Water | 60 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
